1,1-Dibromoethane

Description

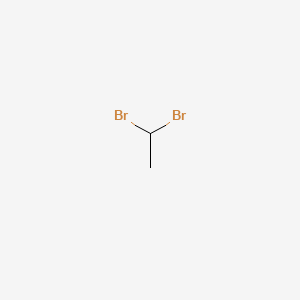

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dibromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQIUTYORBAGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060324 | |

| Record name | Ethylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline] | |

| Record name | 1,1-Dibromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108.0 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.0555 g/cu cm at 20 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C | |

| Record name | 1,1-Dibromoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

557-91-5, 25620-62-6 | |

| Record name | 1,1-Dibromoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylidene bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8ZJY72QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-63 °C | |

| Record name | 1,1-DIBROMOETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dibromoethane: Chemical Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-dibromoethane, a significant organobromine compound. It details its chemical and physical properties, outlines key experimental protocols for its synthesis and subsequent reactions, and presents visual representations of its structural identification and manufacturing workflow.

Core Concepts: Chemical Formula and Structure

This compound, also known as ethylidene dibromide, is a halogenated hydrocarbon with the chemical formula C₂H₄Br₂.[1][2][3] Structurally, it is an isomer of 1,2-dibromoethane, distinguished by the attachment of both bromine atoms to the same carbon atom.[1] This geminal arrangement of the bromine atoms significantly influences its chemical reactivity.

The IUPAC name for this compound is this compound.[1][2] Its structure is characterized by a central carbon atom bonded to a methyl group (-CH₃), a hydrogen atom (-H), and two bromine atoms (-Br).

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂H₄Br₂ |

| Molar Mass | 187.86 g/mol [2] |

| Appearance | Clear, slightly brown, flammable liquid[1] |

| Density | 2.055 g/cm³ at 20 °C[2] |

| Melting Point | -63.0 °C[1][2] |

| Boiling Point | 108.1 °C[1] |

| Solubility in Water | 3.4 g/L at 25 °C[1] |

| Solubility in Organic Solvents | Soluble in ether, ethanol (B145695), acetone, and benzene[1] |

| Refractive Index (n_D) | 1.51277 at 20 °C[1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a key subsequent reaction are provided below.

Synthesis of this compound

1. Hydrobromination of Vinyl Bromide

This method relies on the electrophilic addition of hydrogen bromide (HBr) to vinyl bromide. In the absence of peroxide radicals, the reaction follows Markovnikov's rule, leading to the formation of the geminal dihalide.[4]

-

Materials: Vinyl bromide, anhydrous hydrogen bromide, suitable inert solvent (e.g., dichloromethane), reaction vessel equipped with a gas inlet and cooling system.

-

Procedure:

-

Chill the reaction vessel containing the inert solvent to the desired reaction temperature (typically between 0 and -78 °C) to minimize side reactions and control the exothermicity.

-

Bubble anhydrous hydrogen bromide gas through the solution of vinyl bromide in the inert solvent with constant stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, neutralize any excess HBr by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

Purify the crude this compound by fractional distillation.

-

2. Bromination of Ethane (B1197151)

This protocol describes a continuous flow method for the synthesis of this compound from ethane and bromine.

-

Materials: Ethane gas, liquid bromine, glass reactor packed with borosilicate beads, bromine bubbler, flow controllers.

-

Procedure:

-

Pass a stream of ethane gas at a controlled flow rate (e.g., 5 standard ml/min) through a bromine bubbler maintained at a constant temperature (e.g., 21 °C).

-

The resulting gaseous mixture of ethane and bromine is then passed through a glass reactor packed with borosilicate beads.

-

The reaction is carried out at a specific residence time (e.g., 27 seconds).

-

The product stream exiting the reactor will contain a mixture of unreacted ethane, ethyl bromide, 1,2-dibromoethane, and this compound.

-

The different components can be separated and purified using cryogenic distillation or preparative gas chromatography.

-

Key Reactions of this compound

Dehydrobromination to Vinyl Bromide

This compound can undergo elimination of one equivalent of hydrogen bromide to yield vinyl bromide. This reaction is typically achieved using a strong base.

-

Materials: this compound, a strong base (e.g., potassium hydroxide), a high-boiling point solvent (e.g., ethanol or ethylene (B1197577) glycol), reflux condenser, distillation apparatus.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the strong base (e.g., solid potassium hydroxide) to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by GC.

-

Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

-

Separate the organic layer containing the vinyl bromide product.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Due to the low boiling point of vinyl bromide (15.8 °C), the product can be isolated by careful distillation at a low temperature or by using a cold trap.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.

Caption: Logical workflow for the identification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,1-Dibromoethane from Vinyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1-dibromoethane from vinyl bromide, a reaction of fundamental importance in organic chemistry. This document details the underlying reaction mechanism, provides key quantitative data, and outlines a detailed experimental protocol for its laboratory-scale preparation.

Introduction

This compound, also known as ethylidene dibromide, is a geminal dihalide with applications in organic synthesis, for instance, as a precursor in the formation of various functional groups. Its synthesis from vinyl bromide is a classic example of an electrophilic addition reaction to an alkene, specifically following Markovnikov's rule. Understanding the principles and practical aspects of this transformation is crucial for chemists in research and development.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from vinyl bromide proceeds via the electrophilic addition of hydrogen bromide (HBr). The reaction is regioselective, adhering to Markovnikov's rule, which dictates that the hydrogen atom of the HBr adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms.

The mechanism can be visualized as a two-step process:

-

Protonation of the alkene: The π-bond of vinyl bromide acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. There are two possible carbocations that can be formed. The more stable carbocation is the one where the positive charge resides on the carbon atom already bonded to the bromine atom. This is due to the resonance stabilization provided by the lone pair of electrons on the bromine atom, which can be delocalized to stabilize the positive charge.

-

Nucleophilic attack by bromide: The bromide ion (Br⁻), now acting as a nucleophile, attacks the carbocation at the electrophilic carbon center. This results in the formation of the final product, this compound.

To ensure the selective synthesis of this compound, it is critical to avoid conditions that favor a free-radical mechanism, such as the presence of peroxides or UV light. These conditions would lead to the anti-Markovnikov addition product, 1,2-dibromoethane.

Reaction Pathway Diagram:

Physical and chemical properties of ethylidene dibromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of ethylidene dibromide (1,1-dibromoethane). The information is presented to support research, development, and safety protocols involving this organobromine compound.

Physical Properties

Ethylidene dibromide is a clear, slightly brown, and flammable liquid.[1] It is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom, distinguishing it from its isomer, ethylene (B1197577) dibromide (1,2-dibromoethane).

Table 1: Physical and Thermochemical Properties of Ethylidene Dibromide

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂ | [1][2][3] |

| Molar Mass | 187.86 g/mol | [2][4] |

| Appearance | Clear, colorless to slightly brown liquid | [1][3][4] |

| Odor | Sweet, chloroform-like | [3] |

| Density | 2.055 - 2.172 g/cm³ at 20°C | [2][4][5] |

| Melting Point | -63 °C | [2][5] |

| Boiling Point | 107 - 109 °C | [2][4] |

| Solubility in Water | Limited/Slightly soluble | [3][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and other organic solvents | [3][4] |

| Refractive Index | 1.509 - 1.5128 at 20°C | [2][5] |

| Vapor Pressure | 25.6 mmHg at 25°C | [5] |

Chemical Properties and Reactivity

Ethylidene dibromide is a reactive compound due to the presence of two bromine atoms on the same carbon, which influences its participation in nucleophilic substitution and elimination reactions.

Synthesis

The primary method for synthesizing ethylidene dibromide is through the addition of hydrogen bromide (HBr) to vinyl bromide.[1] This reaction proceeds via an electrophilic addition mechanism.

Reactivity

-

Hydrolysis: Geminal dihalides like ethylidene dibromide can undergo hydrolysis to form aldehydes.[6] The reaction with aqueous potassium hydroxide (B78521) (KOH) is a typical example of this transformation.[7]

-

Elimination Reactions: Treatment with a strong base can lead to dehydrohalogenation, forming vinyl bromide.[8] Further elimination to produce an alkyne is less common for geminal dihalides compared to vicinal dihalides.[9][10] The pyrolysis of this compound yields vinyl bromide and hydrogen bromide.[8]

-

Carbene Formation: Geminal dihalides can be precursors to carbenes through reaction with strong bases or metals.[10]

Table 2: Spectroscopic Data of Ethylidene Dibromide

| Spectroscopic Data | Description | Source |

| ¹H NMR | Shows two main signals: a quartet for the CH proton and a doublet for the CH₃ protons, with spin-spin coupling between them. | [11][12] |

| ¹³C NMR | Displays two distinct signals, confirming the two different carbon environments in the molecule. | [13] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for a compound containing two bromine atoms, with molecular ion peaks at m/z 186, 188, and 190. | [14][15][16] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic C-H and C-Br stretching and bending vibrations. | [17] |

Experimental Protocols

Synthesis of Ethylidene Dibromide from Vinyl Bromide

Principle: This synthesis is based on the electrophilic addition of hydrogen bromide to vinyl bromide. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the carbon with fewer hydrogen atoms.

Materials:

-

Vinyl bromide

-

Anhydrous hydrogen bromide (gas or in a suitable solvent like acetic acid)

-

A suitable reaction vessel equipped with a gas inlet and a cooling system

-

Anhydrous conditions should be maintained.

Procedure:

-

Cool the reaction vessel containing vinyl bromide to a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Slowly bubble anhydrous hydrogen bromide gas through the vinyl bromide, or add a solution of HBr in a non-reactive solvent.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR).

-

Once the reaction is complete, neutralize any excess HBr with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the ethylidene dibromide by distillation.

Hydrolysis of Ethylidene Dibromide to Acetaldehyde (B116499)

Principle: This protocol describes the conversion of a geminal dihalide to an aldehyde through nucleophilic substitution by hydroxide ions.

Materials:

-

Ethylidene dibromide

-

Aqueous solution of a base (e.g., potassium hydroxide or sodium hydroxide)

-

A reaction flask with a reflux condenser

-

Heating mantle or water bath

-

Separatory funnel and distillation apparatus for product isolation.

Procedure:

-

Place the ethylidene dibromide in the reaction flask.

-

Add the aqueous base solution to the flask.

-

Heat the mixture under reflux for a sufficient period to ensure complete reaction.

-

Monitor the reaction by observing the disappearance of the organic layer (ethylidene dibromide is immiscible with water).

-

After the reaction is complete, cool the mixture.

-

Isolate the acetaldehyde product by distillation.

Visualizations

Caption: Synthesis pathway of ethylidene dibromide from vinyl bromide.

Caption: Hydrolysis of ethylidene dibromide to acetaldehyde.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chembk.com]

- 3. CAS 557-91-5: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C2H4Br2 | CID 11201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 7. (i) Ethylidene bromide is treated with aqueous \mathrm{KOH}. (ii) Ethanol.. [askfilo.com]

- 8. Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H4Br2 CH3CHBr2 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. This compound(557-91-5) 1H NMR [m.chemicalbook.com]

- 13. C2H4Br2 CH3CHBr2 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. C2H4Br2 CH3CHBr2 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Ethane, 1,1-dibromo- [webbook.nist.gov]

- 16. Solved Consider the mass spectra for this compound. The | Chegg.com [chegg.com]

- 17. Ethane, 1,1-dibromo- [webbook.nist.gov]

Technical Guide: 1,1-Dibromoethane (CAS No. 557-91-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dibromoethane (CAS No. 557-91-5), a halogenated hydrocarbon with applications in organic synthesis and various industrial processes. The document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and experimental procedures.

Chemical Identification and Properties

This compound, also known as ethylidene bromide, is an organobromine compound with the chemical formula C₂H₄Br₂.[1][2] It is a colorless to slightly brown, flammable liquid with a sweet, chloroform-like odor.[1][3] This compound is a positional isomer of 1,2-dibromoethane (B42909).[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂H₄Br₂ | [3][4][5] |

| Molecular Weight | 187.86 g/mol | [4][5] |

| CAS Number | 557-91-5 | [3][4][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [3][6] |

| Odor | Sweet, chloroform-like | [3] |

| Boiling Point | 107-108 °C | [4] |

| Melting Point | -63.0 °C | [1] |

| Density | 2.172 g/cm³ | [7] |

| Solubility | Soluble in ethanol, ether, acetone, and benzene. Limited solubility in water. | [1][3][5] |

| Vapor Pressure | 25.6 mm Hg at 25 °C | [5] |

| Refractive Index (n_D) | 1.51277 (at 20 °C) | [1] |

| log P (Octanol/Water Partition Coefficient) | 1.9 (estimated) | [5] |

Safety and Hazard Information

This compound is considered a hazardous substance and requires careful handling. It is toxic if swallowed, inhaled, or in contact with skin.[6] It can cause severe skin and eye irritation.[6][8]

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Hazard Identification Summary

Experimental Protocols

Synthesis of this compound

Method 1: From Vinyl Bromide this compound can be synthesized via the addition of hydrogen bromide (HBr) to vinyl bromide. This reaction proceeds without the presence of peroxide radicals.[1]

Experimental Workflow: Synthesis from Vinyl Bromide

Method 2: From Ethane (B1197151) and Bromine An alternative synthesis involves the reaction of ethane with bromine.

-

Procedure: A stream of ethane (e.g., 5 mL/min) is passed through a bromine bubbler maintained at 21°C.[10] The resulting gas mixture is then passed through a glass reactor packed with borosilicate beads.[10]

-

Selectivity: This method produces a mixture of brominated ethanes. Under specific conditions (3.6:1 ethane to bromine molar ratio, 27s residence time), the selectivity for this compound is approximately 1%, with ethyl bromide (86%) and 1,2-dibromoethane (12%) being the major products.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that are useful for its identification.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2975 - 2845 | C-H stretching | Moderately Strong |

| 1470 - 1370 | C-H deformation | Strong |

| 780 - 580 | C-Br stretching | Strong |

Source:[11]

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule.[11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows two distinct signals, corresponding to the two different chemical environments of the protons.[12][13]

-

CH₃ group: This signal appears as a doublet due to coupling with the adjacent CH proton.

-

CHBr₂ group: This signal appears as a quartet due to coupling with the three protons of the methyl group.

The integrated signal proton ratio is 3:1 (CH₃:CH), which is consistent with the structure of this compound.[12]

Logical Relationship in ¹H NMR Spectrum

Mass Spectrometry

The mass spectrum (electron ionization) of this compound provides information about its molecular weight and fragmentation pattern, further confirming its identity.[14]

Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to the reactivity of its bromine atoms, which can participate in nucleophilic substitution and elimination reactions.[3][7]

Key Applications:

-

Organic Synthesis: It is used as an intermediate in the production of other chemicals and as a reagent for the stereoselective synthesis of complex molecules like (+)-phorboxazole A.[3][15]

-

Industrial Uses: Historically, it has been used as a fuel additive and as a grain and soil fumigant for insect control.[1][2]

Environmental Fate

This compound is expected to have very high mobility in soil.[5] Volatilization from moist soil and water surfaces is an important environmental fate process.[5] The potential for bioconcentration in aquatic organisms is considered low.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 557-91-5 [smolecule.com]

- 3. CAS 557-91-5: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS RN 557-91-5 | Fisher Scientific [fishersci.ca]

- 5. This compound | C2H4Br2 | CID 11201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. shepherd.edu [shepherd.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. C2H4Br2 CH3CHBr2 infrared spectrum of this compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C2H4Br2 CH3CHBr2 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. homework.study.com [homework.study.com]

- 14. Ethane, 1,1-dibromo- [webbook.nist.gov]

- 15. This compound | 557-91-5 [chemicalbook.com]

Spectroscopic Data Interpretation for 1,1-Dibromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-Dibromoethane (CH₃CHBr₂). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in the structural elucidation and characterization of this compound through the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure

This compound is a geminal dihalide with the chemical formula C₂H₄Br₂. The molecule consists of a methyl group (-CH₃) and a dibromomethyl group (-CHBr₂) connected by a single carbon-carbon bond.

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~5.84 | Quartet | 1H | CHBr₂ | ~6.35 |

| ~2.46 | Doublet | 3H | CH₃ | ~6.35 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~38.0 | CHBr₂ |

| ~28.0 | CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[3]

Mass Spectrometry (MS)

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 186, 188, 190 | Variable | [M]⁺ (Molecular Ion) |

| 107, 109 | High | [CH₃CHBr]⁺ |

| 27 | High | [C₂H₃]⁺ |

The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.[4]

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 - 2845 | Moderate-Strong | C-H stretching |

| 1470 - 1370 | Strong | C-H deformation |

| 780 - 580 | Strong | C-Br stretching |

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique for this compound.[5]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or carbon tetrachloride (CCl₄), in a standard 5 mm NMR tube.[1][2][3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for protons.

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is performed.

-

The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.

¹³C NMR Acquisition:

-

Similar sample preparation and instrument setup as for ¹H NMR are used.

-

A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 1,1-Dibromoethane

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,1-dibromoethane, a halogenated hydrocarbon of significant interest in synthetic organic chemistry. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of small organic molecules, making this a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Predicted Spectral Features

The structure of this compound (CH₃CHBr₂) dictates a specific and predictable 1H NMR spectrum. The molecule possesses two distinct sets of non-equivalent protons:

-

A methine proton (-CHBr₂) , designated as Hₐ.

-

Three methyl protons (-CH₃) , designated as Hₑ.

The signal for Hₐ is anticipated to be significantly downfield due to the strong deshielding effect of the two adjacent electronegative bromine atoms.[1][2] Conversely, the Hₑ protons are expected to appear more upfield.

According to the n+1 rule , the multiplicity of each signal is determined by the number of adjacent non-equivalent protons.[3][4][5]

-

The Hₐ signal will be split by the three Hₑ protons, resulting in a quartet (3+1=4).

-

The Hₑ signal will be split by the single Hₐ proton, resulting in a doublet (1+1=2).

The integrated areas under these signals are expected to be in a 1:3 ratio, corresponding to the single Hₐ proton and the three Hₑ protons, respectively.[3]

Quantitative Spectral Data

The following table summarizes the key quantitative data from the 1H NMR spectrum of this compound, acquired using different instrument frequencies and solvents.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Solvent / Frequency |

| Hₐ (-CHBr₂) | 5.842 | Quartet | 6.35 | 1H | CDCl₃ / 89.56 MHz |

| Hₑ (-CH₃) | 2.458 | Doublet | 6.35 | 3H | CDCl₃ / 89.56 MHz |

| Hₐ (-CHBr₂) | 5.811 | Quartet | 6.35 | 1H | CCl₄ / 300 MHz |

| Hₑ (-CH₃) | 2.461 | Doublet | 6.35 | 3H | CCl₄ / 300 MHz |

Data sourced from ChemicalBook.[6]

Spin-Spin Coupling Pathway

The interaction between the two sets of non-equivalent protons gives rise to the observed splitting pattern. This reciprocal coupling is visualized in the diagram below.

Detailed Spectral Interpretation

Chemical Shift: The methine proton (Hₐ) at ~5.8 ppm is significantly deshielded. This downfield shift is a direct consequence of the inductive electron-withdrawing effect of the two neighboring bromine atoms.[2] The electron density around the Hₐ nucleus is reduced, exposing it to a greater effective magnetic field and causing it to resonate at a higher frequency. The methyl protons (Hₑ) at ~2.46 ppm are located further from the electronegative bromines and thus experience a much weaker deshielding effect, resulting in a more upfield chemical shift.

Spin-Spin Splitting: The observed splitting pattern provides definitive evidence for the connectivity of the molecule.

-

The quartet for Hₐ arises because its magnetic environment is influenced by the three adjacent Hₑ protons, which can adopt four different spin state combinations.

-

Similarly, the doublet for Hₑ is a result of the two possible spin states of the single adjacent Hₐ proton.

A crucial observation is that the coupling constant, J, for both the quartet and the doublet is identical (6.35 Hz).[4][6] This reciprocity is a hallmark of spin-spin coupling and confirms that these two sets of protons are adjacent to one another in the molecular structure.

Integration: The integrated signal ratio of 3:1 (Hₑ:Hₐ) corresponds directly to the number of protons in each chemical environment, confirming the presence of a methyl group and a single methine proton.[3]

Experimental Protocol

The acquisition of a high-resolution 1H NMR spectrum for a compound like this compound follows a standard protocol.

1. Sample Preparation:

-

Solvent: A deuterated solvent is used to avoid interference from proton signals of the solvent itself.[3] Common choices include deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).[6] A typical sample preparation involves dissolving approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solvent. TMS provides a reference signal at 0.0 ppm, against which all other chemical shifts in the spectrum are measured.[3]

-

Sample Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Spectrometer: The sample is placed in the probe of a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

Locking and Shimming: The instrument "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

Acquisition Parameters: Standard 1H acquisition parameters are typically used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and calibrated to the TMS reference peak at 0.0 ppm. The signals are integrated to determine the relative proton ratios.

References

- 1. homework.study.com [homework.study.com]

- 2. Taking the example of this compound, explain deshielding effect obser.. [askfilo.com]

- 3. C2H4Br2 CH3CHBr2 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spin Spin Splitting | OpenOChem Learn [learn.openochem.org]

- 6. This compound(557-91-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Infrared (IR) Spectrum Fingerprint Region of 1,1-Dibromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1,1-dibromoethane, with a specific focus on the intricate fingerprint region. Understanding this region is crucial for the unequivocal identification of the molecule and for distinguishing it from its isomers, such as 1,2-dibromoethane. This document outlines the key vibrational modes, presents available quantitative data, details experimental protocols for spectral acquisition, and provides a logical workflow for IR spectroscopic analysis.

Introduction to the Infrared Spectrum of this compound

This compound (CH₃CHBr₂) is a halogenated hydrocarbon whose molecular structure gives rise to a unique infrared spectrum. The IR spectrum is broadly divided into two main regions: the functional group region (typically 4000-1500 cm⁻¹) and the fingerprint region (typically 1500-400 cm⁻¹). While the functional group region provides information about the types of bonds present (e.g., C-H stretches), the fingerprint region is characterized by a complex pattern of absorptions arising from the bending and stretching vibrations of the entire molecule.[1] This complexity makes the fingerprint region a unique identifier for a specific compound.[1]

For this compound, the fingerprint region is of particular importance as it contains the characteristic absorption bands resulting from carbon-hydrogen (C-H) bending vibrations and carbon-bromine (C-Br) stretching vibrations.[1]

Quantitative Analysis of the Fingerprint Region

The fingerprint region of this compound is dominated by several key vibrational modes. The primary absorptions are due to C-H deformation vibrations and C-Br stretching vibrations.[1] The table below summarizes the expected absorption bands for this compound in this region based on available spectroscopic data. It is important to note that the exact peak positions can be influenced by the physical state of the sample (e.g., liquid film, solution) and the instrumentation used.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 1470 - 1370 | C-H Deformation (Bending) | These strong absorptions arise from the various bending vibrations of the methyl (CH₃) and methine (CH) groups within the molecule.[1] |

| 780 - 580 | C-Br Stretching | Strong absorption bands corresponding to the stretching of the carbon-bromine bonds are characteristic of this molecule.[1] |

Note: The data presented are based on spectra obtained from a liquid film of this compound.[1]

Experimental Protocol for Acquiring the IR Spectrum of this compound

The following protocol describes the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the attenuated total reflectance (ATR) technique, which is a common and convenient method for liquid samples.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound (liquid)

-

Pasteur pipette or dropper

-

Lint-free wipes

-

Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone)

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

3.2. Detailed Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal exposed to the ambient air, acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

The background spectrum is typically collected over the full spectral range of the instrument (e.g., 4000-400 cm⁻¹).

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the this compound sample. The spectrometer will automatically ratio the single beam spectrum of the sample against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

-

Ensure a sufficient number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

Analyze the fingerprint region (1500-400 cm⁻¹) to identify the characteristic peaks of this compound as detailed in the quantitative analysis section.

-

-

Cleaning:

-

After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the identification of an unknown liquid sample, such as this compound, using FTIR spectroscopy.

Caption: Logical workflow for the identification of a liquid sample via FTIR-ATR.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the fundamental process of infrared absorption by a molecule like this compound, leading to the generation of an IR spectrum.

Caption: Process of IR radiation absorption by this compound to produce a spectrum.

Conclusion

The fingerprint region of the infrared spectrum of this compound provides a unique and reliable method for its identification. The complex pattern of absorptions, particularly the C-H bending and C-Br stretching vibrations, serves as a molecular signature. By following a detailed experimental protocol, researchers can obtain high-quality spectra for analysis. The workflows presented in this guide offer a systematic approach to the experimental and analytical processes involved in the infrared spectroscopic characterization of this compound. This in-depth understanding is essential for professionals in research and development who rely on precise molecular identification.

References

Mass Spectrometry Fragmentation Analysis of 1,1-Dibromoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1,1-dibromoethane. The document details the characteristic fragmentation pathways, presents quantitative data on major fragment ions, and outlines a standard experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development who may encounter this compound in their work.

Introduction to the Mass Spectrometry of this compound

This compound (C₂H₄Br₂) is a halogenated hydrocarbon that can be analyzed effectively using mass spectrometry, particularly with electron ionization (EI). The presence of two bromine atoms, which exist as two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic and readily identifiable isotopic pattern in the mass spectrum.[1] Understanding the fragmentation of this compound is crucial for its unambiguous identification in complex matrices.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion ([C₂H₄Br₂]⁺˙). Due to the isotopic distribution of the two bromine atoms, this molecular ion is observed as a triplet of peaks at m/z 186, 188, and 190, with a characteristic intensity ratio of approximately 1:2:1.[1] The subsequent fragmentation of this molecular ion is dominated by the cleavage of the carbon-bromine bond, which is weaker than the carbon-carbon and carbon-hydrogen bonds.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for confirming the compound's identity. The data presented in the table below has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[2]

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |

| 26 | Ethyne radical cation | [C₂H₂]⁺˙ | 25 |

| 27 | Ethenyl cation | [C₂H₃]⁺ | 75 |

| 79 | Bromine cation | [⁷⁹Br]⁺ | 10 |

| 81 | Bromine cation | [⁸¹Br]⁺ | 10 |

| 93 | Bromomethyl cation | [CH₂⁷⁹Br]⁺ | 15 |

| 95 | Bromomethyl cation | [CH₂⁸¹Br]⁺ | 15 |

| 107 | Bromoethyl cation | [C₂H₄⁷⁹Br]⁺ | 100 (Base Peak) |

| 109 | Bromoethyl cation | [C₂H₄⁸¹Br]⁺ | 98 |

| 171 | Loss of a methyl group | [CHBr₂]⁺ | 5 |

| 173 | Loss of a methyl group | [CH⁷⁹Br⁸¹Br]⁺ | 10 |

| 175 | Loss of a methyl group | [CH⁸¹Br₂]⁺ | 5 |

| 186 | Molecular Ion | [C₂H₄⁷⁹Br₂]⁺˙ | 15 |

| 188 | Molecular Ion | [C₂H₄⁷⁹Br⁸¹Br]⁺˙ | 30 |

| 190 | Molecular Ion | [C₂H₄⁸¹Br₂]⁺˙ | 15 |

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a precisely weighed amount in a suitable solvent. If the sample is in an aqueous matrix, a liquid-liquid extraction or purge-and-trap technique may be necessary.

3.2. Gas Chromatography (GC) Parameters

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating volatile halogenated hydrocarbons.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection (1 µL) for trace analysis or split injection for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Final hold: Hold at 150 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Parameters

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).[3]

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 250.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

Visualizations

4.1. Fragmentation Pathway of this compound

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

4.2. Experimental Workflow for GC-MS Analysis

This diagram outlines the general workflow for the analysis of a volatile organic compound like this compound using GC-MS.

Caption: GC-MS analysis workflow.

References

- 1. C2H4Br2 CH3CHBr2 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Ethane, 1,1-dibromo- [webbook.nist.gov]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Comprehensive Technical Guide to the Solubility of 1,1-Dibromoethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,1-dibromoethane in various organic solvents. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on qualitative solubility descriptions and presents a standardized experimental protocol for determining quantitative solubility.

Introduction to this compound

This compound (CH₃CHBr₂), also known as ethylidene bromide, is a halogenated hydrocarbon. Its molecular structure, characterized by the presence of two bromine atoms on the same carbon atom, influences its physical properties and solubility in different media. Understanding its behavior in organic solvents is critical for its application in chemical synthesis, as a reagent, and in various industrial processes.

Qualitative and Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Qualitative Solubility | Reference |

| Ethanol | C₂H₅OH | Soluble | [1][2][3] |

| Acetone | C₃H₆O | Soluble | [1][2][3] |

| Benzene | C₆H₆ | Soluble | [1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Very Soluble | [1][2] |

| Chloroform | CHCl₃ | Slightly Soluble / Soluble | [1][2][3][4] |

| Acetonitrile | CH₃CN | Slightly Soluble | [4] |

Note: There are slight variations in the reported qualitative solubility for chloroform.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is adapted from standard methods for solubility determination of organic compounds.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant to the solvent and this compound)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., densitometer).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibrium temperature) glass syringe.

-

Immediately filter the collected supernatant through a chemically resistant syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Record the final volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature that ensures the evaporation of the solvent but not the this compound.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.

-

-

Quantitative Analysis (Alternative Method using Gas Chromatography):

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC-FID to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC and determine the concentration of this compound from the calibration curve.

-

-

Data Calculation and Presentation:

-

From the gravimetric method, calculate the solubility in grams per 100 mL of solvent or in molarity.

-

From the GC method, use the determined concentration and the dilution factor to calculate the solubility in the saturated solution.

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Thermochemical Data of 1,1-Dibromoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,1-dibromoethane. The information is compiled from critically evaluated data sources, including the National Institute of Standards and Technology (NIST) WebBook and Active Thermochemical Tables (ATcT), to ensure accuracy and reliability for research and development applications.

Core Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound in both its liquid and gaseous phases. These values are essential for understanding the compound's stability, reactivity, and energy changes during chemical transformations.

Table 1: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

| Phase | ΔfH° (kJ/mol) at 298.15 K | Uncertainty (kJ/mol) | Data Source |

| Gas | -41.0 | Not Specified | NIST WebBook |

| Gas | -5.2 | Not Specified | Active Thermochemical Tables[1] |

| Liquid (cr,l) | -67.3 | ± 1.3 | Active Thermochemical Tables |

| Liquid (cr,l) | -67.0 | ± 1.3 | Active Thermochemical Tables[2] |

Note: Discrepancies in reported values can arise from different experimental methods and data analysis techniques.

Table 2: Heat Capacity and Entropy

Heat capacity (Cₚ) is the amount of heat required to raise the temperature of a substance by one degree Celsius. Standard entropy (S°) is a measure of the randomness or disorder of a system.

| Phase | Property | Value | Units | Temperature (K) | Data Source |

| Gas | Heat Capacity (Cₚ) | 84.16 | J/mol·K | 298.15 | NIST WebBook |

| Gas | Entropy (S°) | 329.74 | J/mol·K | 298.15 | NIST WebBook |

| Liquid | Heat Capacity (Cₚ) | Not Specified | J/mol·K | Not Specified | |

| Liquid | Entropy (S°) | Not Specified | J/mol·K | Not Specified |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds like this compound relies on precise calorimetric and spectroscopic techniques. While specific experimental protocols for this exact molecule are not extensively detailed in publicly available literature, the following represents a generalized methodology based on standard procedures for halogenated hydrocarbons.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Generalized Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.

-

Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the contents are analyzed to ensure complete combustion and to quantify any side products, such as hydrobromic acid.

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid and the heat of solution of the final products. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Reaction Pathways Involving this compound

The following diagrams illustrate key chemical transformations involving this compound.

Synthesis of this compound

This compound can be synthesized via the addition of hydrogen bromide (HBr) to vinyl bromide. This reaction is a classic example of electrophilic addition to an alkene, following Markovnikov's rule.

References

An In-depth Technical Guide to the Reactivity of Geminal Dihalides for Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal dihalides, organic compounds featuring two halogen atoms attached to the same carbon, are versatile and highly reactive intermediates in organic synthesis. Their unique structural motif allows for a diverse range of chemical transformations, making them valuable precursors for the synthesis of carbonyl compounds, alkynes, and complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of geminal dihalides, with a focus on their reaction mechanisms, synthetic applications, and practical experimental considerations. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and an exploration of their emerging role in medicinal chemistry and drug development are presented. This document is intended to serve as a thorough resource for researchers and scientists engaged in synthetic chemistry and drug discovery.

Introduction

Geminal dihalides are organic compounds characterized by the presence of two halogen atoms bonded to the same carbon atom. This structural feature imparts a unique reactivity profile, making them valuable synthons for a variety of functional group transformations. The reactivity of geminal dihalides is largely dictated by the nature of the halogen atoms, the substitution pattern of the carbon framework, and the reaction conditions employed. This guide will delve into the fundamental reactions of geminal dihalides, including hydrolysis, elimination, and their participation in coupling and rearrangement reactions.

Core Reactivity of Geminal Dihalides

The primary modes of reactivity for geminal dihalides can be broadly categorized into substitution and elimination pathways. These pathways are often in competition and can be selectively favored by careful choice of reagents and reaction conditions.

Hydrolysis to Carbonyl Compounds

One of the most fundamental transformations of geminal dihalides is their hydrolysis to form aldehydes and ketones. This reaction proceeds through a nucleophilic substitution mechanism, where the halogen atoms are sequentially replaced by hydroxyl groups. The initially formed geminal diol is typically unstable and readily eliminates a molecule of water to yield the corresponding carbonyl compound.[1][2][3]

The position of the geminal dihalide on the carbon skeleton determines the nature of the carbonyl product. Terminal geminal dihalides yield aldehydes, while internal geminal dihalides produce ketones.[4][5][6]

The hydrolysis is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) (KOH), which facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbon atom bearing the halogens.[3][7]

The efficiency of the hydrolysis reaction is influenced by the substrate and reaction conditions. Below is a summary of representative yields for the conversion of various geminal dihalides to carbonyl compounds.

| Geminal Dihalide Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzylidene chloride | H₂O, heat | Benzaldehyde | High | [8] |

| Isopropylidene dichloride | aq. KOH, boil | Acetone (B3395972) | Good | [4] |

| 3,3-Dichloropentane | aq. KOH, boil | Diethyl ketone | Good | [4] |

Table 1: Representative yields for the hydrolysis of geminal dihalides.

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Isopropylidene dichloride (1.0 eq) is added to the flask, followed by an aqueous solution of potassium hydroxide (2.2 eq).

-

Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude acetone can be purified by distillation.

Dehydrohalogenation to Alkynes

Geminal dihalides can undergo double dehydrohalogenation in the presence of a strong base to form alkynes. This reaction proceeds via two successive E2 elimination reactions.[2][9][10] The choice of base is crucial, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective reagent system.[1][11]

For terminal geminal dihalides, three equivalents of the strong base are often required, as the initially formed terminal alkyne is deprotonated by the base to form an acetylide salt.[1] An aqueous work-up is then necessary to protonate the acetylide and yield the terminal alkyne.

| Geminal Dihalide Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,1-Dibromooctane | NaNH₂, liq. NH₃ then H₂O | 1-Octyne (B150090) | Good | [9] |

| 2,2-Dichloropropane | NaNH₂, liq. NH₃ then H₂O | Propyne | Good | [4] |

Table 2: Representative yields for the dehydrohalogenation of geminal dihalides.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a dry-ice condenser, a gas inlet, and a mechanical stirrer. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., argon).

-

Reagents: Liquid ammonia is condensed into the flask. Sodium amide (3.0 eq) is carefully added. 1,1-Dibromooctane (1.0 eq) is then added dropwise to the stirred suspension.

-

Reaction: The reaction mixture is stirred at the temperature of liquid ammonia for several hours.

-

Work-up: The reaction is quenched by the slow addition of water. The ammonia is allowed to evaporate. The remaining aqueous mixture is extracted with an organic solvent (e.g., pentane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.

-

Purification: The crude 1-octyne can be further purified by fractional distillation.

Named Reactions Involving Geminal Dihalides

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[12][13][14] In the first step, the aldehyde is treated with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) and carbon tetrabromide, to form a 1,1-dibromoalkene.[13] In the second step, the dibromoalkene is treated with a strong base, typically n-butyllithium, to effect a lithium-halogen exchange followed by elimination to furnish the terminal alkyne.[15]

| Aldehyde Substrate | Product | Overall Yield (%) | Reference |

| Benzaldehyde | Phenylacetylene | 80-95 | [6] |

| Cyclohexanecarboxaldehyde | Cyclohexylacetylene | 80-95 | [6] |

| 2,4-Dimethoxybenzaldehyde | 1-Ethynyl-2,4-dimethoxybenzene | 77 | [16] |

| Various aliphatic aldehydes | Corresponding terminal alkynes | 80-90 | [6] |

Table 3: Representative yields for the Corey-Fuchs reaction.

Step 1: Formation of the 1,1-Dibromoalkene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Reagents: The flask is charged with triphenylphosphine (4.0 eq) and anhydrous dichloromethane (B109758) (DCM). The solution is cooled to 0 °C. Carbon tetrabromide (2.0 eq) is added portion-wise, maintaining the temperature below 20 °C.

-

Reaction: The aldehyde (1.0 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated.

-

Purification: The crude 1,1-dibromoalkene is purified by column chromatography on silica (B1680970) gel.

Step 2: Formation of the Terminal Alkyne

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Reagents: The 1,1-dibromoalkene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. n-Butyllithium (2.1 eq) is added dropwise, maintaining the temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the careful addition of water. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude terminal alkyne can be purified by distillation or column chromatography.

Geminal Dihalides in Cross-Coupling Reactions

Geminal dihalides can participate in various transition metal-catalyzed cross-coupling reactions, providing access to a range of substituted products. These reactions typically involve the sequential activation of the two C-X bonds.

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of geminal dihalides with boronic acids can be used to form substituted alkenes and other coupled products. The reaction conditions can often be tuned to achieve mono- or di-arylation.

-

Apparatus Setup: A Schlenk flask is charged with the geminal dihalide (1.0 eq), the boronic acid (1.2-2.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Solvent: A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-